[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride consists of a propylamine group attached to a 4-ethylphenoxy moiety. The hydrochloride salt forms due to the protonation of the amine nitrogen by hydrochloric acid. Refer to the InChI code for the exact arrangement of atoms .
Physical and Chemical Properties Analysis
Scientific Research Applications
Metabolism and Detectability in Biological Systems : Research has shown that analogs similar to "[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride" undergo various metabolic pathways, including aromatic hydroxylation and hydroxylation of the side chain. These processes are crucial for understanding the drug's behavior in biological systems (Welter et al., 2014).
Powder Diffractometry in Pharmacology : Powder diffractometry, a method used to analyze crystal structures, has been applied to organic hydrochlorides similar to "this compound." This technique helps in understanding the crystalline structure of such compounds, which is essential in drug design and pharmacology (Lasocha et al., 2006).
Single-Crystal X-Ray Diffraction Analysis : The structural investigation of compounds related to "this compound" has been performed using single-crystal X-ray diffraction. This method provides detailed insights into the molecular structure and arrangement, which is fundamental in understanding the compound's chemical properties (Datta et al., 1994).
Synthesis of Related Compounds : Studies on the synthesis of related organic compounds provide insights into the chemical reactions and processes necessary for creating derivatives of "this compound." This knowledge is vital for pharmaceutical development and creating new medications (Dan, 2006).
Chromatographic Methods in Analysis : High-performance liquid chromatography and indirect ultraviolet detection methods have been used to analyze aliphatic amines related to "this compound." Such techniques are important for the precise and accurate measurement of these compounds in various samples (We, 2014).
Pharmacological Characterization : The pharmacological characterization of compounds structurally similar to "this compound" has been conducted. This research is crucial for understanding the drug's interaction with biological systems and its potential therapeutic applications (Croci et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(4-ethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-4-9-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSINSSTWWBNEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-98-3 | |
Record name | 1-Propanamine, 3-(4-ethylphenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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